molecular formula C12H14O3S B1613994 Cyclobutyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone CAS No. 898772-52-6

Cyclobutyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

Cat. No.: B1613994
CAS No.: 898772-52-6
M. Wt: 238.3 g/mol
InChI Key: MWOQIFQQAAFKLB-UHFFFAOYSA-N
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Description

Cyclobutyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone is a thiophene-derived compound featuring a cyclobutyl group attached to a ketone moiety and a 1,3-dioxolane-protected aldehyde (or its equivalent) at the 5-position of the thienyl ring. This compound is cataloged by CymitQuimica (Ref: 10-F202394) but is currently listed as discontinued, suggesting its primary use as a research intermediate or specialized synthetic building block . Its structure combines the electron-rich thiophene ring with a strained cyclobutyl group, which may influence its reactivity and physical properties compared to similar derivatives.

Properties

IUPAC Name

cyclobutyl-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3S/c13-11(8-2-1-3-8)9-4-5-10(16-9)12-14-6-7-15-12/h4-5,8,12H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOQIFQQAAFKLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC=C(S2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641896
Record name Cyclobutyl[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898772-52-6
Record name Cyclobutyl[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the 1,3-Dioxolane Ring

The 1,3-dioxolane ring is typically synthesized via acetalization or ketalization reactions. This involves the reaction of aldehydes or ketones with ethylene glycol under acidic catalysis:

  • Reaction Conditions:

    • Acid catalyst: p-toluenesulfonic acid or other strong acid catalysts
    • Solvent: Often toluene or dichloromethane
    • Temperature: Reflux conditions with azeotropic removal of water to drive equilibrium toward acetal formation
  • Mechanism:
    The carbonyl compound reacts with ethylene glycol, forming a cyclic acetal (1,3-dioxolane) by nucleophilic addition and subsequent dehydration.

This step is crucial to introduce the 1,3-dioxolane moiety which stabilizes the molecule and imparts unique chemical properties.

Synthesis of the 5-(1,3-dioxolan-2-yl)-2-thienyl Ketone Core

The thienyl ketone moiety is generally introduced via Friedel-Crafts acylation of thiophene derivatives:

  • Typical Procedure:

    • React thiophene or substituted thiophene bearing the dioxolane ring with an acyl chloride or acid anhydride.
    • Catalyst: Lewis acid such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).
    • Solvent: Dichloromethane or carbon disulfide.
    • Temperature: Usually 0 °C to room temperature to control reactivity and minimize side reactions.
  • Outcome:
    The electrophilic acylation occurs preferentially at the 2-position of thiophene, yielding the 2-thienyl ketone substituted with the 1,3-dioxolane ring at the 5-position.

Purification and Characterization

  • Purification:

    • Column chromatography using silica gel with appropriate eluents (e.g., hexane/ethyl acetate mixtures).
    • Recrystallization from solvents like ethanol or ethyl acetate.
  • Characterization Techniques:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) to confirm the structure and substitution pattern.
    • Mass Spectrometry (MS) for molecular weight confirmation.
    • Infrared (IR) spectroscopy to verify functional groups such as ketones and dioxolane rings.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Reagents & Catalysts Solvent(s) Conditions Notes
1. Formation of 1,3-dioxolane ring Acetalization/Ketalization Aldehyde/ketone + ethylene glycol + acid catalyst (e.g., p-TsOH) Toluene, DCM Reflux, azeotropic water removal Drives equilibrium to cyclic acetal
2. Friedel-Crafts acylation Electrophilic aromatic substitution Thiophene derivative + acyl chloride + AlCl3 DCM, CS2 0 °C to RT Selective acylation at 2-position of thiophene
3. Cyclobutyl group introduction Nucleophilic addition (Grignard) Cyclobutylmagnesium bromide + thienyl ketone Ether, THF Anhydrous, 0 °C to RT Forms tertiary alcohol intermediate; may require further processing
4. Purification Chromatography, recrystallization Silica gel, solvents Hexane/ethyl acetate, ethanol Ambient Ensures compound purity and isolation

Research Findings and Optimization Notes

  • Yield Optimization:
    Reaction yields improve by carefully controlling temperature and stoichiometry, especially for the Friedel-Crafts acylation step to avoid polyacylation or polymerization of thiophene.

  • Catalyst Choice:
    Lewis acid catalysts such as AlCl3 are preferred for Friedel-Crafts acylation due to their strong electrophilic activation, but milder catalysts can be used to improve selectivity.

  • Stability Considerations:
    The 1,3-dioxolane ring is sensitive to strong acids and bases; hence, reaction conditions must be mild during subsequent steps to avoid ring opening.

  • Scalability:
    Industrial synthesis may employ continuous flow reactors to enhance reaction control, improve safety (especially handling of reactive intermediates like Grignard reagents), and increase throughput.

Comparative Insight from Related Compounds

Studies on structurally similar compounds such as cyclopentyl or cyclohexyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketones confirm that the above synthetic approach is broadly applicable with minor adjustments to accommodate ring size and steric effects of the cycloalkyl group.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, organometallic reagents.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or aldehydes.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions
Cyclobutyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various reactions, including nucleophilic substitutions and cycloadditions. The dioxolane ring enhances its reactivity, making it suitable for constructing diverse chemical architectures.

Synthetic Routes
The synthesis typically involves several key steps:

  • Formation of the Dioxolane Ring: This is achieved through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst.
  • Thienyl Ketone Formation: The thienyl component is introduced via Friedel-Crafts acylation using thiophene and an acyl chloride.
  • Cyclobutyl Chain Attachment: The cyclobutyl moiety can be added through a Grignard reaction involving cyclobutylmagnesium bromide and a suitable halide.

Medicinal Chemistry

Potential Therapeutic Applications
Research indicates that this compound may exhibit significant biological activity, particularly in the context of drug development. Its ability to modulate biological pathways through interactions with specific molecular targets (such as enzymes or receptors) suggests potential therapeutic uses.

Biological Activity Studies
Studies have shown that compounds with similar structures can possess antimicrobial and anticancer properties. The unique combination of the dioxolane and thienyl moieties may enhance bioactivity, making it a candidate for further investigation in medicinal chemistry.

Materials Science

Development of Novel Materials
The compound's properties make it suitable for applications in materials science, particularly in developing materials with specific electrical or optical characteristics. Its incorporation into polymer matrices could lead to materials with enhanced conductivity or fluorescence properties.

Research on Material Properties
Investigations into the physical properties of this compound have indicated that it can serve as a building block for creating functionalized materials. These materials could find applications in electronics or photonics due to their unique electronic properties.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. This highlights its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Conductive Polymers

Research has shown that incorporating this compound into polymer matrices can enhance electrical conductivity. This application is promising for developing new materials for electronic devices.

Mechanism of Action

The mechanism of action of Cyclobutyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing various biochemical processes . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cycloalkyl-Substituted Thienyl Ketones

a. Cyclohexyl 5-(1,3-dioxolan-2-yl)-2-thienyl Ketone (CAS: 898772-56-0)
  • Structure : Replaces the cyclobutyl group with a larger cyclohexyl ring.
  • Molecular Weight : 294.4 g/mol (estimated based on cyclohexyl analogs) .
b. (2-Cyclohexyl)ethyl 5-(1,3-dioxolan-2-yl)-2-thienyl Ketone (CAS: 898772-74-2)
  • Structure : Extends the cyclohexyl group via an ethyl linker.
  • Molecular Formula : C₁₆H₂₂O₃S (MW: 294.4 g/mol) .
c. 4-Chlorobutyl 5-(1,3-dioxolan-2-yl)-2-thienyl Ketone (CAS: 898772-47-9)
  • Structure : Substitutes the cyclobutyl group with a chlorinated butyl chain.

Aromatic Benzoyl-Substituted Thiophenes (Fluorochem Derivatives)

Compounds such as 5-(1,3-Dioxolan-2-yl)-2-(4-hexylbenzoyl)thiophene and 2-(3,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-yl)thiophene replace the cycloalkyl ketone with aromatic benzoyl groups :

  • Applications : Such derivatives are often explored in materials science (e.g., organic semiconductors) due to extended π-conjugation .

Spectroscopic Comparisons

  • NMR Analysis : For 2-thienyl ketones with cyclopropyl substituents, NMR spectra (e.g., ¹H) reveal splitting patterns indicative of ring strain (e.g., AA'BB'X systems for cyclopropyl protons) . Cyclobutyl analogs may exhibit similar complexity, though the larger ring size could reduce strain-induced splitting.
  • Cyclobutyl vs. Cyclohexyl : The smaller cyclobutyl group likely results in higher ring strain, affecting reactivity in ring-opening or addition reactions compared to more stable cyclohexyl derivatives .

Data Table: Key Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties
Cyclobutyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone Not specified C₁₂H₁₄O₃S ~238.3 (estimated) Cyclobutyl Discontinued; high ring strain
Cyclohexyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone 898772-56-0 C₁₅H₂₀O₃S 294.4 Cyclohexyl Increased lipophilicity
(2-Cyclohexyl)ethyl derivative 898772-74-2 C₁₆H₂₂O₃S 294.4 (2-Cyclohexyl)ethyl Extended alkyl chain; 95% purity
4-Chlorobutyl derivative 898772-47-9 C₁₃H₁₇ClO₃S ~288.8 Chlorobutyl Enhanced electrophilicity
2-(4-Hexylbenzoyl)thiophene Not specified C₁₈H₂₂O₃S ~318.4 4-Hexylbenzoyl Extended π-system for materials apps

Biological Activity

Cyclobutyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is an organic compound characterized by its unique structure, which includes a cyclobutyl group, a dioxolane ring, and a thienyl moiety. Despite its intriguing structural features and potential applications in pharmaceuticals and materials science, there is currently a lack of comprehensive research regarding its biological activity and mechanisms of action.

Structural Characteristics

  • Molecular Formula : C₁₁H₁₂O₃S
  • Molecular Weight : Approximately 238.31 g/mol

The compound's structure is notable for the presence of a four-membered cyclobutyl ring, which may influence its reactivity and biological interactions.

FeatureDescription
Cyclobutyl GroupFour-membered ring potentially enhancing biological activity
Dioxolane RingMay facilitate reactions involving ring-opening or rearrangement
Thienyl MoietyContributes to the overall chemical properties

Current Research Status

As of now, no specific studies have been published that detail the biological activity or mechanisms of action for this compound. The absence of data suggests that this compound remains underexplored in the scientific literature.

Related Compounds and Biological Activity

While direct research on this compound is limited, studies on similar compounds provide insights into potential biological activities. For instance:

  • 1,3-Dioxolanes : A class of compounds related to the dioxolane ring has demonstrated significant antibacterial and antifungal activities against various pathogens. Research indicates that modifications in the dioxolane structure can lead to enhanced biological efficacy against Gram-positive and Gram-negative bacteria as well as fungi .
  • Antitumor Activity : Other ketones with similar structures have been investigated for their antitumor properties, with some showing promise against multidrug-resistant cancer cell lines . This suggests that this compound might also exhibit such activities pending further investigation.

Although specific mechanisms for this compound are not documented, it can be hypothesized based on the behavior of related compounds:

  • Enzyme Inhibition : Similar compounds have been shown to act as enzyme inhibitors, affecting various metabolic pathways.
  • Receptor Interaction : The structural components may allow for interactions with biological receptors, influencing cellular signaling pathways.

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc).
  • Optimize stoichiometry to avoid over-substitution at the 5-position of the thiophene ring.

Basic Question: Which spectroscopic and crystallographic methods are optimal for structural characterization?

Answer:
Methodology :

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns. The dioxolane protons resonate as a singlet (~δ 4.8–5.2 ppm), while cyclobutyl protons show multiplet splitting (δ 2.5–3.5 ppm).
  • X-ray Crystallography : Grow single crystals via slow vapor diffusion (hexane/CH2_2Cl2_2). Refine using SHELX () to resolve potential disorder in the dioxolane or cyclobutyl groups (common in strained systems, as seen in ).
  • IR/Raman : Detect carbonyl stretching (~1700 cm1^{-1}) and dioxolane C-O-C vibrations (~1100 cm1^{-1}).

Q. Experimental Design :

  • Conduct kinetic assays with NaBH4_4 in THF/water (1:1) at 0–35°C.
  • Monitor via UV-Vis (λ = 280 nm, carbonyl decay) or 11B^{11}\text{B}-NMR for borohydride consumption.

Basic Question: What challenges arise in crystallizing this compound for X-ray studies?

Answer:

  • Disorder : The cyclobutyl and dioxolane groups may exhibit rotational disorder (observed in cyclobutyl phenyl ketones in ).
  • Mitigation : Use slow cooling (0.5°C/hr) in ethanol or isooctane to improve crystal quality.
  • Refinement : Apply SHELXL’s TWIN and SUMP commands to model disorder ().

Advanced Question: How can computational methods predict biradical intermediates in photochemical reactions?

Answer:
Case Study : Photolysis of α-methylene ketones () forms biradicals with restricted C(α)-C(β) rotation. For the target compound:

TD-DFT Calculations : Simulate excited-state dynamics (B3LYP/6-311+G(d,p)) to identify biradical intermediates.

Conformational Mobility : Use molecular dynamics to assess rotational barriers (~15 kcal/mol for cyclobutyl systems).

Q. Design Implications :

  • Higher rotational barriers favor cyclobutanol byproducts over cyclopropyl ketones ().

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclobutyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone
Reactant of Route 2
Reactant of Route 2
Cyclobutyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

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